Cas no 1261901-22-7 (4-(2-Formylphenyl)-2-nitrobenzoic acid)
4-(2-Formylphenyl)-2-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Formylphenyl)-2-nitrobenzoic acid, 95%
- 2'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
- SCHEMBL2556452
- DTXSID80688860
- 4-(2-FORMYLPHENYL)-2-NITROBENZOIC ACID
- 1261901-22-7
- MFCD18319197
- 4-(2-Formylphenyl)-2-nitrobenzoic acid
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- MDL: MFCD18319197
- Inchi: 1S/C14H9NO5/c16-8-10-3-1-2-4-11(10)9-5-6-12(14(17)18)13(7-9)15(19)20/h1-8H,(H,17,18)
- InChI Key: INASVAUQOXMVLK-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1[N+](=O)[O-])C1C=CC=CC=1C=O)=O
Computed Properties
- Exact Mass: 271.04807239Da
- Monoisotopic Mass: 271.04807239Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 100Ų
4-(2-Formylphenyl)-2-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB326187-5 g |
4-(2-Formylphenyl)-2-nitrobenzoic acid, 95%; . |
1261901-22-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB326187-5g |
4-(2-Formylphenyl)-2-nitrobenzoic acid, 95%; . |
1261901-22-7 | 95% | 5g |
€1159.00 | 2025-04-21 |
4-(2-Formylphenyl)-2-nitrobenzoic acid Suppliers
4-(2-Formylphenyl)-2-nitrobenzoic acid Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 4-(2-Formylphenyl)-2-nitrobenzoic acid
Introduction to 4-(2-Formylphenyl)-2-nitrobenzoic acid (CAS No. 1261901-22-7)
4-(2-Formylphenyl)-2-nitrobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261901-22-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its nitro and aldehyde functional groups, exhibits a unique set of chemical properties that make it valuable for various synthetic applications, particularly in the development of novel pharmaceuticals and advanced materials.
The structural motif of 4-(2-formylphenyl)-2-nitrobenzoic acid consists of a benzoic acid core substituted with a nitro group at the 2-position and an aldehyde group at the 4-position of the phenyl ring. This arrangement imparts distinct reactivity, making it a versatile intermediate in organic synthesis. The nitro group, known for its electron-withdrawing properties, influences the electronic distribution of the molecule, while the formyl group serves as a reactive handle for further functionalization via condensation reactions, such as Schiff base formation.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds. The nitro group in 4-(2-formylphenyl)-2-nitrobenzoic acid can be reduced to an amine under controlled conditions, leading to derivatives with potential biological activity. For instance, nitroaromatics have been investigated for their antimicrobial and anti-inflammatory properties. The aldehyde functionality allows for further derivatization into Schiff bases, which are known to exhibit various biological activities, including antioxidant and anti-cancer effects. These derivatives are of particular interest in medicinal chemistry due to their ability to interact with biological targets in multiple ways.
One of the most compelling aspects of 4-(2-formylphenyl)-2-nitrobenzoic acid is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel heterocyclic structures by incorporating it into cycles such as pyrazoles, triazines, and indoles through condensation or cyclization reactions. These heterocycles are frequently explored for their pharmacological properties, with many showing promise as leads for drug discovery.
The compound's reactivity also makes it valuable in materials science applications. For example, its ability to form stable coordination complexes with transition metals has led to studies exploring its use in catalysis and luminescent materials. The nitro group can act as a ligand or anchor point for metal ions, facilitating the design of metal-organic frameworks (MOFs) or coordination polymers with tailored properties.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 4-(2-formylphenyl)-2-nitrobenzoic acid. Techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production methods, allowing researchers to explore its applications more broadly. Additionally, computational chemistry approaches have been employed to predict and optimize reaction pathways involving this compound, accelerating the discovery process.
The pharmaceutical industry has also shown interest in 4-(2-formylphenyl)-2-nitrobenzoic acid due to its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features make it a suitable candidate for generating molecules with specific biological activities. For example, derivatives of this compound have been investigated for their potential roles in treating neurological disorders by interacting with neurotransmitter receptors or enzymes involved in neurodegeneration.
In conclusion,4-(2-formylphenyl)-2-nitrobenzoic acid (CAS No. 1261901-22-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists, pharmacologists, and materials scientists alike. As research continues to uncover new applications and derivatives of this compound, its importance is likely to grow further.
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